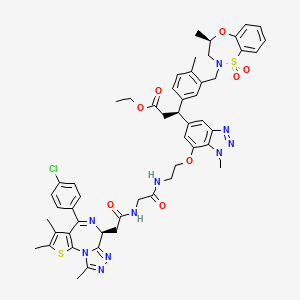

MS83

Description

This compound is a structurally intricate molecule featuring a BET bromodomain-binding core derived from JQ1, a well-characterized inhibitor of bromodomain and extra-terminal (BET) proteins . Its design integrates a benzotriazole moiety linked via an ethoxy spacer to a modified JQ1 scaffold, alongside a benzoxathiazepin-containing phenylpropanoate ester. The benzoxathiazepin component introduces unique electronic and steric properties, which may influence target engagement or metabolic stability .

Properties

Molecular Formula |

C52H55ClN10O8S2 |

|---|---|

Molecular Weight |

1047.6 g/mol |

IUPAC Name |

ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate |

InChI |

InChI=1S/C52H55ClN10O8S2/c1-8-69-47(66)24-39(35-14-13-29(2)37(21-35)28-62-27-30(3)71-42-11-9-10-12-44(42)73(62,67)68)36-22-40-50(61(7)60-58-40)43(23-36)70-20-19-54-46(65)26-55-45(64)25-41-51-59-57-33(6)63(51)52-48(31(4)32(5)72-52)49(56-41)34-15-17-38(53)18-16-34/h9-18,21-23,30,39,41H,8,19-20,24-28H2,1-7H3,(H,54,65)(H,55,64)/t30-,39+,41+/m1/s1 |

InChI Key |

IELFRNBYIDDQHB-QZNHJORUSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)C[C@H]6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)CC6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate involves multiple steps, including the formation of various intermediates. The reaction conditions typically involve the use of specific reagents, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. The products may include various derivatives and analogs of the original compound.

Scientific Research Applications

Ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[830

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or tool for studying biological processes.

Medicine: As a potential therapeutic agent for treating various diseases.

Industry: As a component in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core BET Inhibitor Derivatives

The JQ1-derived core (2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid) is a common scaffold in BET-targeting therapeutics. Key comparisons include:

Key Observations :

- The target compound’s ethyl ester and benzoxathiazepin groups differentiate it from simpler JQ1 derivatives, likely optimizing cell permeability and target residence time.

- Unlike PROTAC conjugates (e.g., JQ1-TCO), this molecule lacks an explicit E3 ligase-binding moiety, suggesting standalone BET inhibition or a novel mechanism .

Benzoxathiazepin-Containing Compounds

The benzoxathiazepin moiety (1,1-dioxo-3,4-dihydro-5,1λ⁶,2-benzoxathiazepin) is a rare structural feature in pharmaceuticals. Its sulfone group and fused heterocyclic system may confer:

- Electron-withdrawing effects, stabilizing interactions with hydrophobic protein pockets . Comparable sulfone-containing compounds (e.g., benzothiazepines in calcium channel blockers) exhibit improved metabolic stability over non-sulfone analogs, suggesting similar benefits here .

Benzotriazole Derivatives

The 1-methylbenzotriazole unit, linked via an ethoxy spacer, may serve as a solubility-enhancing group or a secondary pharmacophore. Benzotriazoles are known for:

Stability and Conformational Analysis

- Solid-State vs. Solution Behavior : Hydrogen-bonding interactions, as studied in trichothecene analogs (), may stabilize the benzoxathiazepin moiety in crystalline form, impacting formulation strategies .

- Deuterium Exchange : Deuteration (as in JQ1-D) could mitigate metabolic liabilities, though this remains untested in the target compound .

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound suggests multiple functional groups that may contribute to its biological activities. The presence of a chlorophenyl group, a benzotriazole moiety, and various amine and ester linkages indicates potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to the one . For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown significant activity against various strains of bacteria and fungi. For example, one study reported an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) for related compounds . This suggests that the compound may also exhibit potent antimicrobial effects.

Anticancer Activity

Research into structurally related compounds indicates promising anticancer properties:

- Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, with IC50 values in the micromolar range (less than 10 μM). These findings suggest that the compound may inhibit cell proliferation effectively .

The mechanism of action for similar compounds often involves:

- Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells .

- Biofilm Disruption : The ability to disrupt biofilm formation in bacteria is a critical area of research. Compounds similar to the one discussed have been noted for their effectiveness in inhibiting biofilm formation by pathogens like S. aureus .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, a derivative showed an MIC of 3.90 μg/mL against S. aureus ATCC 25923 and less than 1 μg/mL against MRSA ATCC 43300. This highlights its potential as an effective antimicrobial agent in treating resistant infections .

Case Study 2: Anticancer Properties

A series of tests on cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, particularly against rapidly dividing cells such as A549 lung cancer cells. The results indicated preferential suppression of tumor cell growth compared to normal fibroblasts .

Data Tables

| Activity Type | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | Similar Compound A | 0.98 μg/mL | MRSA |

| Antimicrobial | Similar Compound B | 3.90 μg/mL | S. aureus |

| Cytotoxicity | Similar Compound C | <10 μM | A549 (lung cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.